molecular formula C9H11NO3S B3264567 4-(Thiophen-2-ylformamido)butanoic acid CAS No. 392716-17-5

4-(Thiophen-2-ylformamido)butanoic acid

Cat. No.: B3264567
CAS No.: 392716-17-5
M. Wt: 213.26 g/mol
InChI Key: GHINVXYOLGVLER-UHFFFAOYSA-N
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Description

Contextualization of Thiophene-Derived Amides and Carboxylic Acids in Medicinal and Organic Chemistry

The thiophene (B33073) ring is a five-membered aromatic heterocycle containing a sulfur atom that is considered a "privileged pharmacophore" in medicinal chemistry. nih.gov This is due to its prevalence in numerous U.S. FDA-approved drugs and its ability to serve as a bioisosteric replacement for phenyl rings, often maintaining or improving biological activity. nih.gov The sulfur atom in the thiophene ring can enhance drug-receptor interactions through hydrogen bonding. nih.gov

When combined with amide and carboxylic acid functionalities, the resulting thiophene derivatives become highly versatile scaffolds. Thiophene-based amides and acids are integral to a wide range of biologically active compounds investigated for anticancer, anti-inflammatory, and antimicrobial effects. ontosight.aixisdxjxsu.asia Recent research continues to explore these structures; for example, 4-amide-thiophene-2-carboxyl derivatives have been developed as potent P2Y₁₄ receptor antagonists for treating inflammatory bowel disease, while other thiophene derivatives are being investigated as Ebola virus entry inhibitors. acs.orgacs.org The synthetic accessibility and the capacity for diverse functionalization make these motifs valuable in the construction of compound libraries for drug discovery. xisdxjxsu.asia

Significance of Butanoic Acid and Formamide (B127407) Moieties in Biologically Active Molecules and Synthetic Design

The butanoic acid moiety is a short-chain fatty acid that plays a crucial role in the design of bioactive molecules. biointerfaceresearch.com The carboxylic acid group is a key functional handle that can significantly influence a molecule's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). numberanalytics.com Its ability to form hydrogen bonds and ion pairs makes it highly effective for interacting with biological targets like enzymes and receptors. numberanalytics.com This feature is exploited in numerous drugs, including nonsteroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen (B1674241) and naproxen. numberanalytics.com Butanoic acid itself is the preferred energy substrate for cells in the colon and has been investigated for its role in maintaining mucosal health. nih.gov

The formamide group, which constitutes the amide linkage in the target molecule, is one of the most fundamental functional groups in medicinal chemistry. It is a stable, planar structure that is resistant to metabolic degradation. This amide bond is central to the structure of peptides and proteins, and its inclusion in synthetic molecules allows them to act as peptidomimetics. In synthetic design, the formation of amide bonds is a robust and well-established reaction, often facilitated by activating the corresponding carboxylic acid. nih.gov The combination of the flexible four-carbon chain of butanoic acid with the rigid amide linker allows for precise spatial positioning of the terminal carboxylic acid and the aromatic thiophene ring, a critical consideration in rational drug design.

Rationale for Comprehensive Investigation of 4-(Thiophen-2-ylformamido)butanoic Acid

The rationale for investigating this compound stems from the strategic combination of its three core components. The molecule merges the privileged thiophene pharmacophore with a functional butanoic acid tail through a stable amide bridge. This design offers several potential advantages:

Multifunctional Interaction Potential: The thiophene ring can engage in hydrophobic and π-stacking interactions with biological targets, while the amide and carboxylic acid groups can participate in hydrogen bonding and ionic interactions. ontosight.ainumberanalytics.com

Tunable Physicochemical Properties: The carboxylic acid group enhances aqueous solubility, a desirable trait for drug candidates, while the thiophene moiety provides a lipophilic character. numberanalytics.com

Synthetic Versatility: The terminal carboxylic acid serves as a reactive handle for further chemical modification, such as esterification or the formation of new amides, allowing for the creation of a diverse library of related compounds for screening.

This molecular architecture represents a well-defined scaffold for exploring structure-activity relationships (SAR) in various therapeutic areas.

Overview of Current Research Trends in Heterocyclic Building Blocks

In modern organic synthesis and drug discovery, the use of heterocyclic building blocks has become a cornerstone strategy. These are relatively small, pre-functionalized molecules that contain a heterocyclic core, which can be readily incorporated into larger, more complex structures. This approach accelerates the discovery process by simplifying synthetic routes and enabling the rapid generation of novel compound libraries.

This compound is categorized as a heterocyclic building block research chemical. moldb.com Its value lies not in its own terminal biological activity, but in its utility as a starting material. Researchers can purchase such building blocks to efficiently synthesize target molecules that contain the thiophene-amide-acid motif without having to develop the synthesis for this intermediate from scratch. Current trends focus on creating building blocks with increased structural diversity and complexity, enabling access to novel chemical spaces for screening against new and challenging biological targets.

Research Objectives and Scope for this compound Studies

Given its classification as a synthetic building block, the primary research objectives involving this compound are centered on its application in synthesis and subsequent evaluation of the resulting products. The scope of such studies typically includes:

Synthesis of Derivative Libraries: Utilizing the terminal carboxylic acid as a point of diversification to create a series of esters, amides, or other derivatives. The thiophene ring can also be a site for further functionalization.

Biological Screening: Evaluating the synthesized derivatives for activity against a range of biological targets. Based on the structural motifs, potential targets could include proteases, kinases, G-protein coupled receptors, or pathways involved in inflammation or microbial growth.

Structure-Activity Relationship (SAR) Studies: Systematically analyzing how changes in the molecular structure of the derivatives affect their biological activity. This provides critical insights for designing more potent and selective compounds.

Computational Modeling: Employing molecular docking and other computational tools to predict how the compound and its derivatives might bind to specific protein targets, thereby guiding the synthetic efforts.

The ultimate goal is to leverage this building block to identify novel lead compounds for development in areas such as pharmaceuticals or agrochemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(thiophene-2-carbonylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c11-8(12)4-1-5-10-9(13)7-3-2-6-14-7/h2-3,6H,1,4-5H2,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHINVXYOLGVLER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 Thiophen 2 Ylformamido Butanoic Acid

Retrosynthetic Analysis and Design of Synthetic Pathways for 4-(Thiophen-2-ylformamido)butanoic Acid

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. ias.ac.in For this compound, the most logical and common disconnection is at the amide C-N bond. amazonaws.com This disconnection simplifies the molecule into two readily accessible precursors: thiophene-2-carboxylic acid and 4-aminobutanoic acid (also known as GABA).

This primary retrosynthetic route is outlined below:

Figure 1: Retrosynthetic Disconnection of this compound

This analysis suggests a straightforward synthetic strategy: the formation of an amide bond between the carboxyl group of thiophene-2-carboxylic acid and the amino group of 4-aminobutanoic acid. However, the presence of a carboxylic acid function in the amine precursor necessitates a protection strategy to prevent self-polymerization or other side reactions, leading to a more refined, practical synthetic plan. researchgate.net

Detailed Synthetic Procedures and Optimizations

The synthesis based on the retrosynthetic analysis involves the formation of an amide bond, which can be achieved through several established methods.

Amidation Reactions and Formamide (B127407) Formation Approaches

Amide bond formation is a cornerstone of organic synthesis. researchgate.net The direct reaction between a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid. Common methods applicable to the synthesis of this compound include:

Coupling Reagent-Mediated Amidation: This is the most prevalent approach. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU), or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), are used to activate the thiophene-2-carboxylic acid. hhu.denih.gov This activated species is then susceptible to nucleophilic attack by the amine.

Acyl Chloride Method: Thiophene-2-carboxylic acid can be converted to the more reactive thiophene-2-carbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. google.com The resulting acyl chloride reacts readily with the amine precursor to form the amide bond. This method is robust but can be sensitive to other functional groups. researchgate.net

A typical reaction scheme involving a coupling agent is shown below:

Scheme 1: Synthesis via Amidation using a Coupling Agent

Where R is a protecting group, e.g., Ethyl or tert-Butyl.

Coupling Strategies Involving Thiophene (B33073) and Butanoic Acid Precursors

The success of the synthesis relies on the availability and preparation of the key precursors.

Thiophene Precursor Synthesis: Thiophene-2-carboxylic acid is a widely available starting material. wikipedia.org It can be synthesized in the laboratory through methods such as the oxidation of 2-acetylthiophene (B1664040) or thiophene-2-carboxaldehyde. wikipedia.org Palladium-catalyzed Suzuki cross-coupling reactions are also employed extensively for creating substituted thiophene derivatives, although for the parent carboxylic acid, direct oxidation is more common. nih.govresearchgate.net

Butanoic Acid Precursor: The second precursor, 4-aminobutanoic acid, is a naturally occurring amino acid and is commercially available. For the synthesis, its carboxyl group must be protected, typically as an ester, to ensure the chemoselective formation of the amide bond at the amino group. Ethyl 4-aminobutanoate or tert-butyl 4-aminobutanoate are common choices.

Functional Group Interconversions and Protecting Group Chemistry

Protecting group chemistry is essential for this synthesis to prevent unwanted side reactions.

Protection of the Carboxyl Group: The carboxylic acid of 4-aminobutanoic acid is significantly more acidic than the amino group is basic, but it can interfere with the activation step of the thiophene carboxylic acid. Therefore, it is temporarily converted into an ester.

Esterification: Formation of an ethyl or methyl ester is achieved under acidic conditions (e.g., SOCl₂ in ethanol). A tert-butyl ester can be formed using isobutylene (B52900) under acidic catalysis. researchgate.net

Deprotection: After the amide bond is formed, the protecting group is removed to yield the final product.

Saponification: Ethyl or methyl esters are typically hydrolyzed to the carboxylic acid using a base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) in a water/alcohol mixture, followed by acidic workup. nih.govorgsyn.org

Acidolysis: The tert-butyl ester is cleaved under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane, which is advantageous for molecules sensitive to basic conditions. nih.gov

Reaction Mechanism Elucidation for Key Synthetic Steps

The key synthetic step is the coupling agent-mediated amidation. The mechanism for a carbodiimide-based coupling (e.g., using DCC) proceeds through the activation of the carboxylic acid.

Activation of Carboxylic Acid: The carboxylate oxygen of thiophene-2-carboxylic acid attacks the central carbon of the carbodiimide (B86325) (DCC). A proton transfer follows, leading to the formation of a highly reactive O-acylisourea intermediate.

Nucleophilic Attack: The lone pair of the nitrogen atom in the (protected) 4-aminobutanoic acid attacks the carbonyl carbon of the O-acylisourea intermediate.

Tetrahedral Intermediate Collapse: A tetrahedral intermediate is formed, which then collapses. The isourea moiety is eliminated as a stable N,N'-dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents and can be easily removed by filtration. This step forms the desired amide bond.

Figure 2: Mechanism of DCC-Mediated Amidation

Purification and Isolation Techniques for this compound

Purification is critical to obtaining the target compound with high purity. moldb.com The strategy depends on the state of the molecule (protected or deprotected).

Workup and Extraction: After the amidation reaction, a standard aqueous workup is performed. This typically involves washing the organic layer with dilute acid (to remove unreacted amine), dilute base (to remove unreacted carboxylic acid), and brine. hhu.de

Chromatography: The protected intermediate, being an ester, is generally a non-polar compound that can be effectively purified using silica (B1680970) gel column chromatography. Thin-layer chromatography (TLC) is used to monitor the reaction progress and identify the correct fractions. hhu.de

Filtration: If DCC is used as a coupling agent, the N,N'-dicyclohexylurea byproduct precipitates out of the reaction mixture and can be largely removed by simple filtration.

Acid-Base Extraction: Once the final product (a carboxylic acid) is obtained after deprotection, it can be purified by acid-base extraction. The crude product is dissolved in an organic solvent and washed with a basic aqueous solution (e.g., NaHCO₃). The carboxylate salt dissolves in the aqueous layer, which is then separated, re-acidified (e.g., with HCl) to precipitate the pure product, and extracted back into an organic solvent.

Recrystallization: The final solid product can be further purified by recrystallization from a suitable solvent system to achieve high analytical purity. hhu.de

Data Tables

Table 1: Overview of Synthetic Methodologies

StepMethodKey ReagentsAdvantagesDisadvantages
Amidation Coupling AgentEDCI/HOBt, HATU, DCCMild conditions, high yieldsCost of reagents, byproduct removal (DCU)
Acyl ChlorideSOCl₂, Oxalyl ChlorideHigh reactivity, inexpensiveHarsh conditions, functional group incompatibility
Deprotection SaponificationNaOH, LiOHEffective for Me/Et estersCan affect base-sensitive groups
AcidolysisTFA, HClMild, good for complex moleculesRequires acid-stable compounds

Table 2: Purification Techniques

TechniquePurposeStage of SynthesisPrinciple
Filtration Removal of DCU byproductPost-amidation (DCC method)Insolubility of byproduct
Column Chromatography Purification of protected intermediatePost-amidationDifferential adsorption on silica gel
Acid-Base Extraction Purification of final productPost-deprotectionpH-dependent solubility of carboxylic acid
Recrystallization Final purificationFinal productTemperature-dependent solubility

Spectroscopic and Chromatographic Methods for Synthetic Validation

The successful synthesis of this compound must be confirmed through a comprehensive analysis of its spectroscopic and chromatographic properties. These analytical techniques provide unambiguous evidence of the compound's structure, purity, and identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR spectroscopy would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each of the non-equivalent protons in the molecule. The protons on the thiophene ring would appear in the aromatic region, typically between 7.0 and 8.0 ppm. The protons of the butanoic acid chain would be observed in the aliphatic region, with their chemical shifts influenced by their proximity to the electron-withdrawing amide and carboxylic acid groups. The N-H proton of the amide would likely appear as a broad signal.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by showing signals for each unique carbon atom. The carbonyl carbons of the amide and carboxylic acid would resonate at the downfield end of the spectrum, typically in the range of 160-180 ppm. The carbons of the thiophene ring would appear in the aromatic region (around 120-140 ppm), while the aliphatic carbons of the butanoic acid chain would be found at higher field.

Infrared (IR) Spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid. The C=O stretching vibrations of the amide and carboxylic acid would likely appear as strong absorptions around 1640-1720 cm⁻¹. The N-H stretching of the amide would be observed around 3300 cm⁻¹.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (213.25 g/mol ). The fragmentation pattern would likely show characteristic losses of fragments such as the carboxylic acid group and cleavage of the butanoic acid chain.

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of the synthesized compound. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water (with a modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol, would be suitable. A pure sample of this compound should elute as a single, sharp peak, and its retention time would be a characteristic property under specific chromatographic conditions.

The following tables summarize the expected spectroscopic and chromatographic data for the validation of this compound synthesis.

¹H NMR (Predicted) Chemical Shift (ppm) Multiplicity Integration
Thiophene-H7.0 - 8.0m3H
Butanoic Acid-CH₂ (α to COOH)2.3 - 2.5t2H
Butanoic Acid-CH₂ (β to COOH)1.8 - 2.0m2H
Butanoic Acid-CH₂ (γ to COOH)3.3 - 3.5q2H
Amide-NH8.0 - 8.5br s1H
Carboxylic Acid-OH10.0 - 12.0br s1H
¹³C NMR (Predicted) Chemical Shift (ppm)
Carbonyl (Amide)160 - 165
Carbonyl (Carboxylic Acid)170 - 175
Thiophene-C125 - 140
Butanoic Acid-C (α to COOH)30 - 35
Butanoic Acid-C (β to COOH)25 - 30
Butanoic Acid-C (γ to COOH)35 - 40
IR Spectroscopy (Predicted) Wavenumber (cm⁻¹) Functional Group
O-H Stretch (Carboxylic Acid)2500 - 3300 (broad)Carboxylic Acid
N-H Stretch (Amide)~3300Amide
C=O Stretch (Amide)~1640Amide
C=O Stretch (Carboxylic Acid)~1710Carboxylic Acid
C-H Stretch (Aromatic)~3100Thiophene
C-H Stretch (Aliphatic)2850 - 2960Butanoic Acid
Mass Spectrometry (Predicted) m/z Fragment
213[M]⁺Molecular Ion
111[C₄H₃S-CO]⁺Thiophenecarbonyl Cation
HPLC (Typical Conditions) Parameter Value
ColumnC18 (Reversed-Phase)
Mobile PhaseAcetonitrile/Water with 0.1% TFAGradient
Flow Rate1.0 mL/min
DetectionUV at 254 nm

Investigations into the Biological and Biochemical Interactions of 4 Thiophen 2 Ylformamido Butanoic Acid

Molecular Target Identification and Validation Studies

Understanding the interaction of a compound with its molecular targets is a critical step in elucidating its mechanism of action. For thiophene (B33073) derivatives, these interactions often involve enzymes and receptors, leading to the modulation of their biological activity.

Enzyme inhibition is a common mechanism of action for many therapeutic agents. Thiophene-based compounds have been investigated for their ability to inhibit a variety of enzymes. For instance, certain novel fused thiophene derivatives have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and AKT, both of which are key proteins in cancer cell proliferation and survival. mdpi.comnih.gov In assays involving the HepG2 liver cancer cell line, one such derivative, compound 4c, demonstrated a significant 70% inhibition of VEGFR-2 phosphorylation. mdpi.com

Other studies have shown that thiophene derivatives can inhibit acetylcholinesterase, an enzyme critical in the nervous system. nih.gov A particular derivative, 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, exhibited 60% inhibition of this enzyme, which was more potent than the reference compound, donepezil (B133215), under the same conditions. nih.gov Furthermore, research into morpholine-thiophene hybrid thiosemicarbazones has identified them as effective inhibitors of the urease enzyme, which is implicated in bacterial infections. frontiersin.org The lead inhibitor from this study, 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide, showed an IC50 value of 3.80 ± 1.9 µM against urease. frontiersin.org

Thiophene Derivative ClassTarget EnzymeKey FindingsReference
Novel Fused ThiophenesVEGFR-2 and AKTCompound 4c showed 70% inhibition of VEGFR-2 phosphorylation in HepG2 cells. mdpi.com
TetrahydrobenzothiophenesAcetylcholinesteraseA lead compound exhibited 60% enzyme inhibition, surpassing the reference drug donepezil (40%). nih.gov
Morpholine-Thiophene HybridsUreaseThe most potent compound had an IC50 of 3.80 ± 1.9 µM. frontiersin.org
2-(Thiophen-2-yl)acetic Acid DerivativesmPGES-1Lead compounds showed selective inhibitory activity in the low micromolar range. frontiersin.orgnih.gov

The interaction of small molecules with cellular receptors is fundamental to many biological processes. Thiophene derivatives have been evaluated for their ability to bind to specific receptors. For example, some derivatives have been synthesized and assessed as antagonists for the CXCR4 receptor, which is implicated in cancer cell metastasis. gsu.edu The potency of these compounds was screened using binding affinity assays. gsu.edu

The planar nature of the thiophene ring may facilitate the binding of these ligands to receptors. nih.gov Additionally, the introduction of specific functional groups, such as carboxyl or halogen groups, could enhance the binding of thiophene derivatives to cancer-specific receptors. nih.gov The ability to functionalize both the thiophene ring and its side chains allows for the fine-tuning of a molecule's properties to improve its interaction with biological targets.

The interaction between a small molecule (ligand) and a protein is governed by various non-covalent forces. nih.govmdpi.com Computational methods like molecular docking are frequently used to predict the binding modes of thiophene derivatives with their protein targets. nih.govencyclopedia.pub These studies have provided insights into how these compounds interact with key amino acid residues within the binding sites of proteins like BRCA-1 and the allosteric pocket of AKT. mdpi.comccij-online.org

For instance, docking simulations of a thiophene derivative in the allosteric active site of AKT revealed the formation of two hydrogen bonds with key amino acids, Gln79 and Tyr272. mdpi.com In another study, the chemical structure of a thiophene ligand, including the thiophene ring, an amide group, and piperidinyl and carbonyl groups, was found to be crucial for its interaction with outer membrane proteins of bacteria. nih.gov The analysis of protein-ligand interactions helps in understanding the structural basis for the biological activity of these compounds and guides the design of more potent derivatives. researchgate.net

Cellular and Subcellular Mechanistic Studies

Investigating the effects of a compound at the cellular and subcellular levels provides a deeper understanding of its biological activity.

Thiophene derivatives have been shown to modulate several cellular signaling pathways that are often dysregulated in diseases like cancer. For example, a novel thiophene derivative, compound 1312, was found to suppress the Wnt/β-catenin signaling pathway in vitro. researchgate.net Another study demonstrated that a thiophenecarboxylate compound, F8, led to the hypophosphorylation of JAK1 and JAK2, thereby inhibiting the JAK-STAT pathway, which is a critical route in cancer development. plos.org

Reporter-based assays have been used to indicate that certain thiophene derivatives can inhibit viral RNA polymerase function, highlighting their potential as antiviral agents. acs.org The modulation of these pathways can lead to various cellular responses, including apoptosis and cell cycle arrest. researchgate.netplos.org

The cellular phenotype encompasses the observable characteristics of a cell, which can be altered by external compounds. longdom.org The effects of thiophene derivatives on cellular phenotypes such as viability, proliferation, and migration have been extensively studied in various cell lines.

In several gastrointestinal cancer cell lines, including SGC-7901 and HT-29, a thiophene derivative designated as compound 1312 was shown to decrease cellular proliferation, migration, and colony formation. nih.gov This compound also induced G2/M phase cell cycle arrest. researchgate.net Similarly, other novel fused thiophene derivatives have demonstrated antiproliferative activity against liver (HepG2) and prostate (PC-3) cancer cell lines, with some compounds showing IC50 values in the low micromolar range. mdpi.com A series of thiophene derivatives were also evaluated for their cytotoxicity in HepG2 and SMMC-7721 cell lines, with one compound, TP 5, being identified as a potential anticancer agent due to its ability to inhibit tumor cell growth. mdpi.com

Thiophene DerivativeCell Line(s)Observed Phenotypic EffectsReference
Compound 1312SGC-7901, HT-29, EC9706Decreased proliferation, migration, and colony formation; G2/M phase cell cycle arrest. researchgate.netnih.gov
Novel Fused ThiophenesHepG2, PC-3Inhibited cell growth with IC50 values in the low micromolar range. mdpi.com
TP 5HepG2, SMMC-7721Dose- and time-dependent cytotoxicity; inhibition of tumor cell growth. mdpi.com
Thiophenecarboxylate F8CCRF-CEMInduced cytotoxicity with CC50 values from nanomolar to low micromolar concentrations. plos.org

Intracellular Localization and Distribution Studies

Detailed studies specifically delineating the intracellular localization and subcellular distribution of 4-(Thiophen-2-ylformamido)butanoic acid are not extensively available in the current scientific literature. The physicochemical properties of the molecule, such as its moderate lipophilicity conferred by the thiophene ring and the ionizable carboxylic acid group, suggest it may not passively diffuse across all cellular membranes with high efficiency. Its distribution would likely be influenced by the pH of cellular compartments, with the carboxylate form predominating in the cytosol (pH ~7.4) and the protonated form being favored in more acidic organelles like lysosomes.

Further research employing techniques such as fluorescent labeling of the compound followed by confocal microscopy, or subcellular fractionation followed by quantification using methods like liquid chromatography-mass spectrometry (LC-MS), would be necessary to precisely determine its accumulation and distribution within different organelles. Such studies are crucial for understanding its mechanism of action, as the compound's biological effects would be contingent on its ability to reach and interact with specific intracellular targets.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

The thiophene ring is a recognized pharmacophore in medicinal chemistry due to its bioisosteric similarity to a phenyl ring and its versatile biological activities. researchgate.netnih.gov SAR and SPR analyses of thiophene-containing compounds, including those related to this compound, are pivotal for optimizing therapeutic efficacy. nih.gov

Design and Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues of this compound allows for systematic exploration of the chemical space around the core scaffold to enhance biological activity. derpharmachemica.com The molecular structure offers several points for modification: the thiophene ring, the amide linker, and the butanoic acid side chain.

Thiophene Ring Modifications: Analogues can be synthesized by introducing various substituents at positions 3, 4, and 5 of the thiophene ring. Common synthetic strategies involve the use of substituted thiophene-2-carboxylic acids as starting materials. For instance, electrophilic aromatic substitution reactions can be used to introduce halogen, nitro, or acyl groups onto the thiophene ring before coupling with the aminobutanoic acid moiety. nih.gov These modifications can alter the electronic properties and steric profile of the molecule, influencing its interaction with biological targets. xisdxjxsu.asia

Amide Linker Modifications: The amide bond can be replaced with other functional groups, such as esters, sulfonamides, or reversed amides, to probe the importance of its hydrogen bonding capabilities. N-alkylation of the amide nitrogen is another common modification.

Butanoic Acid Chain Modifications: The length, rigidity, and branching of the four-carbon chain can be altered. Synthesizing analogues with shorter (e.g., acetic or propanoic acid) or longer (e.g., pentanoic or hexanoic acid) chains can impact the molecule's flexibility and ability to fit into a target's binding pocket. The introduction of chiral centers or cyclic constraints within the chain can also be explored.

A general synthetic route involves the coupling of thiophene-2-carbonyl chloride (or thiophene-2-carboxylic acid activated with a coupling agent) with ethyl 4-aminobutanoate, followed by hydrolysis of the ester to yield the final carboxylic acid derivative. This modular approach facilitates the generation of a library of analogues for SAR studies. xisdxjxsu.asia

Table 1: Examples of Synthetic Analogues of Thiophene-Containing Compounds and Their Biological Focus
Analogue ClassStructural ModificationSynthetic StrategyBiological Activity InvestigatedReference
Thiophene-based HeterocyclesIncorporation of pyrazole, pyridine, and triazole moietiesCondensation of a thiophene-enaminone precursor with various nucleophilesAntimicrobial nih.gov
Thiophene-2-carboxamidesLinkage of thiophene nucleus with pyrazole, thiazole, and oxadiazoleMulti-step synthesis starting from thiophene-2-carbohydrazideAntimicrobial, Antiproliferative researchgate.netrsc.org
(S)-3-(thien-2-ylthio)butyric acid analogsReplacement of amide with a thioether linker; modification of the alkyl chainCondensation of 2-mercaptothiophene with (R)-(+)-β-methyl-β-propiolactoneCarbonic Anhydrase Inhibition google.com
Thiophene-based amidesSubstitution on aniline (B41778) ring coupled to thiophene-2-carbonyl chlorideCoupling of thiophene analog with various anilinesHemolytic and Thrombolytic xisdxjxsu.asia

Elucidation of Pharmacophore Features and Key Interaction Motifs

A pharmacophore model describes the essential spatial arrangement of molecular features necessary for biological activity. For this compound, several key pharmacophoric features can be identified that likely contribute to its interactions with biological targets.

Aromatic/Hydrophobic Group: The thiophene ring serves as a key hydrophobic and aromatic feature, capable of engaging in van der Waals, hydrophobic, and π-π stacking interactions with nonpolar regions of a binding site.

Hydrogen Bond Acceptor: The sulfur atom in the thiophene ring can act as a weak hydrogen bond acceptor. nih.gov The carbonyl oxygen of the amide and the carbonyl oxygen of the carboxylic acid are strong hydrogen bond acceptors.

Hydrogen Bond Donor: The N-H group of the amide is a crucial hydrogen bond donor. The hydroxyl group of the carboxylic acid also serves as a hydrogen bond donor.

Negative Ionizable Feature: At physiological pH, the carboxylic acid group will be deprotonated to a carboxylate, providing a negative charge that can form ionic bonds or strong hydrogen bonds with positively charged residues like arginine or lysine (B10760008) in a protein target.

The spatial relationship between these features—the aromatic ring, the hydrogen bond donor/acceptor unit of the amide, and the distal acidic group—is critical for defining the molecule's binding specificity.

Table 2: Key Pharmacophore Features of this compound
Pharmacophoric FeatureStructural MoietyPotential Interaction Type
Aromatic/HydrophobicThiophene Ringπ-π stacking, Hydrophobic interaction
Hydrogen Bond DonorAmide (N-H)Hydrogen bonding
Hydrogen Bond AcceptorAmide (C=O), Carboxylic Acid (C=O), Thiophene (S)Hydrogen bonding
Negative IonizableCarboxylic Acid (-COOH)Ionic interaction, Hydrogen bonding

Correlation of Structural Modifications with Biological Response Profiles

SAR studies on various classes of thiophene derivatives have revealed important correlations between specific structural changes and biological outcomes.

For anti-inflammatory activity, the presence of an acidic group, such as the butanoic acid moiety, is often important for activity against targets like cyclooxygenase (COX) enzymes. nih.gov Modifications to the thiophene ring can significantly impact potency. For instance, the introduction of lipophilic groups can enhance binding to hydrophobic pockets within an enzyme active site.

Computational and Theoretical Approaches to Biological Activity

Computational methods are powerful tools for investigating the potential biological activity of compounds like this compound by predicting their interactions with protein targets.

Molecular Docking Simulations with Putative Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov While specific docking studies for this compound are not prominent, numerous studies on similar thiophene derivatives provide a framework for understanding its potential interactions.

Thiophene derivatives have been docked into the active sites of a wide range of biological targets, including enzymes implicated in inflammation, cancer, and microbial infections. nih.govmdpi.com Common targets for thiophene-based anti-inflammatory agents include cyclooxygenase (COX-1/COX-2), lipoxygenase (LOX), and tumor necrosis factor-alpha (TNF-α). nih.govnih.gov

Docking simulations of thiophene amides and carboxylates typically reveal a consistent pattern of interactions:

The thiophene ring often binds in a hydrophobic pocket, engaging in nonpolar interactions with amino acid residues such as leucine, valine, isoleucine, and phenylalanine.

The amide linker frequently forms one or more hydrogen bonds with residues on the protein backbone or polar side chains (e.g., serine, threonine, asparagine).

The terminal carboxylate group is crucial for anchoring the ligand, forming strong salt bridges with positively charged residues like arginine or lysine, or hydrogen bonds with residues like tyrosine or histidine.

For example, docking studies of thiophene derivatives as potential TNF-α inhibitors showed key binding interactions within the enzyme's active site. nih.gov Similarly, simulations of thiophene-based compounds with COX-2 and 5-LOX have helped to identify them as potential dual inhibitors. nih.gov These computational results provide valuable insights into the binding mode and help rationalize observed SAR data, guiding the design of more potent and selective analogues. juniperpublishers.com

Table 3: Summary of Molecular Docking Studies on Thiophene Derivatives with Various Biological Targets
Compound ClassProtein TargetPDB IDKey Interactions ObservedReference
Thiophene-based oxadiazolesHuman Carbonic Anhydrase IXNot SpecifiedDocked in the same groove as the native co-crystallized ligand. rsc.org
Thiophen-2-ylmethylene derivativesTNF-αNot SpecifiedBinding interactions with the active site were analyzed. nih.gov
Thiazole-bearing thiophene derivativesBreast Cancer Protein2W3LInteractions with the protein-receptor complex were simulated. nih.gov
Thieno[2,3-b]thiophene derivativesDihydrofolate reductase (C. albicans)4HOFHydrogen bonding, hydrophobic, and Van der Waals interactions. mdpi.com
Mono and bithiophene compoundsCyclin-dependent kinase 2 (CDK2)Not Specified (complex H10V)Hydrogen bonding between thiophene sulfur and Lys33. juniperpublishers.com
Tetrasubstituted thiophene analoguesSARS-CoV-2 related targetNot SpecifiedBinding energies ranged from -25.18 to -81.42 kcal/mol. gyanvihar.org

Molecular Dynamics Simulations of Compound-Target Complexes

Molecular dynamics (MD) simulations are a powerful computational tool used to predict the binding stability of a ligand within the active site of its biological target. For analogues of this compound, MD simulations have been instrumental in asserting the stability and compactness of ligand-protein complexes.

In studies of thiophene carboxamide derivatives designed as biomimetics of the anticancer agent Combretastatin A-4 (CA-4), MD simulations were performed to analyze their interaction with tubulin. The simulations, conducted over a time scale of 100 nanoseconds at 300 K, demonstrated that specific derivatives formed stable and compact complexes within the tubulin-colchicine binding pocket. nih.govmdpi.com The thiophene ring was identified as a critical component in the interaction profile, contributing to a high degree of aromaticity and enabling advanced interactions compared to the parent compound CA-4. nih.govresearchgate.net Analysis of the simulation trajectories for the most potent compounds, 2b and 2e, confirmed their optimal dynamic behavior, reinforcing their potential as stable inhibitors. nih.govmdpi.com

Similarly, MD simulations were employed to investigate the binding modes of novel thieno[3,2-b]pyrrole-5-carboxamide derivatives as inhibitors of Lysine Specific Demethylase 1 (LSD1), a target in cancer therapy. nih.gov For newly designed inhibitors with high predicted activity, MD simulations explored their potential binding modes and stability. These simulations revealed that the amino acid residue Asn535 plays a crucial role in stabilizing the inhibitors within the LSD1 active site. nih.gov Such studies highlight how MD simulations can elucidate key intermolecular interactions that are vital for the stability of a compound-target complex, providing a foundational understanding for designing more potent inhibitors.

Compound Class Target Protein Simulation Time Key Findings
Thiophene Carboxamide Derivatives (e.g., 2b, 2e)Tubulin100 nsComplexes showed optimal dynamics, asserting high stability and compactness. nih.govmdpi.com
Thieno[3,2-b]pyrrole-5-carboxamide DerivativesLysine Specific Demethylase 1 (LSD1)Not SpecifiedAsn535 residue was identified as crucial for stabilizing the inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. For thiophene-based compounds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to guide the design of more potent inhibitors.

One such study focused on a series of thienyl-based hydroxamic acids as histone deacetylase (HDAC) inhibitors. nih.gov By generating CoMFA and CoMSIA models, researchers were able to derive structural information crucial for chemical modification and optimization. The inclusion of the lipophilic parameter ClogP in the CoMFA analysis significantly improved the statistical significance of the model, indicating the importance of lipophilicity for the activity of these compounds. nih.gov Based on the 3D-QSAR analysis, new molecules were designed, and their activity was predicted by the generated model. nih.gov

In another example, 3D-QSAR models were established for a series of thieno[3,2-b]pyrrole-5-carboxamide derivatives acting as LSD1 inhibitors. nih.gov Both CoMFA and CoMSIA models demonstrated good verification and prediction capabilities, with high q², r², and r²pred values, indicating robust and predictive models. nih.gov The contour maps generated from these models provided insights into how different structural features contribute to the inhibitory activity, guiding the in silico design of novel, more potent molecules. nih.gov These computational approaches are central to modern drug discovery, facilitating the rational design of inhibitors for various therapeutic targets. nih.gov

QSAR Model Compound Series Target Key Statistical Parameters Significance
CoMFA & CoMSIAThienyl-based hydroxamic acidsHDACClogP improved the statistical significance of the CoMFA model. nih.govProvided structural information for chemical modification and optimization. nih.gov
CoMFAThieno[3,2-b]pyrrole-5-carboxamide derivativesLSD1q² = 0.783, r² = 0.944, r²pred = 0.851 nih.govEstablished a model with good verification and prediction capabilities. nih.gov
CoMSIAThieno[3,2-b]pyrrole-5-carboxamide derivativesLSD1q² = 0.728, r² = 0.982, r²pred = 0.814 nih.govGuided the design of new small molecules with high predictive activity. nih.gov

In Silico Prediction of ADME-Related Molecular Descriptors

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug development. In silico tools are frequently used to assess the pharmacokinetic profile of novel compounds early in the discovery process. For various thiophene derivatives, computational ADME predictions have shown promising results, suggesting their potential as orally bioavailable drugs.

Studies on novel thiophene-bearing pyrimidine (B1678525) derivatives, for instance, utilized the SwissADME web tool to calculate their ADME and toxicity properties. The results indicated sufficient values for absorption, distribution, and excretion parameters, which are relevant for bioavailability, and also suggested low toxicity risks. pnrjournal.com Similarly, an investigation of other novel thiophene derivatives as potential anti-Salmonella typhi agents predicted good drug-likeness properties, with most compounds adhering to Lipinski's rule of five. ajol.info Their ADMET properties showed intestinal absorption rates above 80% and good distribution to the brain and central nervous system. ajol.info

Further analyses of pyridine- and thiophene-containing chalcones also confirmed that the newly synthesized derivatives satisfied ADME properties without significant toxicological risks. royalsocietypublishing.org These computational assessments, often presented in a "BOILED-Egg" plot to visualize gastrointestinal absorption and brain penetration, are invaluable for filtering and prioritizing compounds for further development. ajol.info

Compound Class ADME Prediction Tool Predicted Properties Key Findings
Thiophene-bearing pyrimidine derivativesSwissADMEAbsorption, Distribution, Excretion, ToxicityCompounds showed sufficient values for ADME parameters and low toxicity estimates. pnrjournal.com
Novel thiophene derivativesSWISSADME, pkCSMDrug-likeness, ADMETGood response to Lipinski's rule of five; intestinal absorption >80%. ajol.info
Pyridine- and thiophene-containing chalconesNot SpecifiedPhysicochemical and pharmacokinetic propertiesAll newly synthesized derivatives satisfied ADME properties with no toxicological risks found. royalsocietypublishing.org
Thiophene carboxamide derivativesNot SpecifiedADME-T propertiesShowed good ADME-T properties, indicating potential as orally-administered drugs. bohrium.com

Density Functional Theory (DFT) Studies on Electronic Properties and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For thiophene derivatives, DFT calculations provide valuable insights into their electronic properties, reactivity, and spectral characteristics, which can be correlated with their biological activity.

DFT analysis has been applied to study the molecular and electronic properties of newly synthesized thiophene-2-carboxamide derivatives. These studies revealed a close HOMO-LUMO energy gap (ΔEH-L), which is a key indicator of chemical reactivity and kinetic stability. nih.govnih.gov For instance, amino-substituted derivatives were found to have the highest energy gap, while methyl-substituted ones had the lowest. nih.gov The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can modulate optical polarizability and is crucial for understanding charge transfer within the molecule. nih.govtandfonline.com

In another study, DFT calculations were performed on 2-thiophene carboxylic acid thiourea (B124793) derivatives to determine electronic properties such as ionization potential and electron affinity. mdpi.com These calculations, often using basis sets like 6-311G(d,p), help in predicting optimized molecular structures and the energies of individual molecular orbitals. mdpi.com Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps, which provide insights into charge distribution and reactivity patterns, helping to explain the interactions between the compounds and their biological targets. bohrium.com

Compound Class DFT Method/Basis Set Calculated Properties Key Findings
Thiophene-2-carboxamide derivativesNot SpecifiedHOMO-LUMO energy gap (ΔEH-L)Amino derivatives exhibited the highest energy gap, while methyl derivatives had the lowest. nih.gov
2-Thiophene carboxylic acid thiourea derivativesDFT / 6-311G(d,p)Ionization potential, electron affinity, electronic excitation energiesProvided insights into the beneficial electronic traits of these potential pharmaceuticals. mdpi.com
Thiophene carboxamide derivatives (as CA-4 biomimetics)Jaguar-Single Point Energy moduleHOMO-LUMO gap (ΔE), Atomic electrostatic potential (ESP) mapDFT analysis was used to examine chemical reactivity and structural features. nih.gov
Ethyl-2-amino-5,6,7,8-tetrahydro-4H-cyclo-hepta[b]thiophene-3-carboxylate (EACHT)B3LYP / 6-311++G(d,p)HOMO-LUMO energy, NBO analysis, MEP surfaceHOMO and LUMO energy results emphasized adequate charge transfer within the molecule. tandfonline.com

Applications and Broader Research Contexts of 4 Thiophen 2 Ylformamido Butanoic Acid

Role as a Synthetic Intermediate for Advanced Chemical Structures

The structure of 4-(Thiophen-2-ylformamido)butanoic acid positions it as a valuable synthetic intermediate for the construction of more complex organic molecules. The presence of a reactive carboxylic acid group, a stable aromatic thiophene (B33073) ring, and a central amide linkage provides multiple sites for chemical modification. Thiophene and its derivatives are recognized as essential heterocyclic compounds frequently used as building blocks in the synthesis of agrochemicals and pharmaceuticals. rroij.com The butanoic acid portion of the molecule offers a handle for further reactions, such as esterification or amidation, allowing for its incorporation into larger molecular frameworks.

Thiophene derivatives are fundamental building blocks in the synthesis of a wide array of complex heterocyclic systems. rroij.combohrium.com These sulfur-containing heterocycles are components of many pharmacologically active molecules and advanced materials. bohrium.com The thiophene ring in this compound can undergo various chemical transformations, including electrophilic substitution and metal-catalyzed cross-coupling reactions, which are powerful methods for constructing functionalized heterocycles. bohrium.comnih.gov The development of novel and efficient methods for creating thiophene rings from available substrates is a significant area of focus in organic synthesis. bohrium.com The synthesis of fused thiophene systems, such as thieno[3,2-b]thiophenes, further expands the range of accessible complex structures with applications in organic electronics. beilstein-journals.org

Table 1: Synthetic Methodologies for Thiophene Derivatives

MethodDescriptionReference
Paal-Knorr Thiophene SynthesisReaction of 1,4-dicarbonyl compounds with a sulfurizing agent like phosphorus pentasulfide. rroij.com
Gewald ReactionCondensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. rroij.com
Fiesselmann Thiophene SynthesisCondensation of thioglycolic acid derivatives with acetylenic compounds. beilstein-journals.org
Metal-Catalyzed HeterocyclizationUse of transition metals like copper or rhodium to catalyze the formation of the thiophene ring from various precursors. bohrium.com
IodocyclizationElectrophilic cyclization of sulfur-containing alkyne substrates using iodine to form iodinated thiophenes. nih.gov

The molecular architecture of this compound is well-suited for its use as a building block for bioactive scaffolds. The formamide (B127407) component can be considered a versatile building block in its own right, capable of forming nucleic bases under certain conditions, highlighting its role in prebiotic chemistry and its potential in creating complex organic structures. nih.govresearchgate.net The thiophene ring is a "privileged pharmacophore" in medicinal chemistry, often used as a bioisostere for a benzene (B151609) ring in drug design, which can lead to compounds with retained or enhanced biological activity. rroij.com The combination of the thiophene moiety with the butanoic acid chain creates a molecule with both hydrophobic (thiophene ring) and polar (carboxylic acid) regions, a feature that is often important for interactions with biological targets. This dual functionality allows for the development of diverse molecules for applications in medicinal chemistry and as chemical probes to study biological processes. whiterose.ac.uk

Exploration in Agrochemical Research and Related Fields

The structural elements of this compound, specifically the thiophene and butanoic acid components, suggest its potential relevance in agrochemical research. Butanoic acid and its derivatives are investigated for their applications in agrochemicals due to their potential to interact with biological systems in plants and microbes. ontosight.ai Similarly, thiophene-containing molecules are integral to many existing agrochemicals. rroij.comnih.gov

There is a significant interest in developing new and effective fungicides to protect crops from various phytopathogens. nih.gov Thiophene is an attractive heterocyclic molecule that has been widely studied for the development of novel fungicides due to its broad and satisfactory antifungal activity. nih.gov For instance, N-(thiophen-2-yl) nicotinamide (B372718) derivatives have been designed and synthesized, showing excellent fungicidal activities. nih.gov The combination of a thiophene ring with other active substructures is a key strategy in the discovery of new agricultural fungicides. nih.gov Given that butanoic acid derivatives are also explored for their role in plant growth regulation, this compound represents a lead structure that could be modified to develop new crop protection agents like herbicides, fungicides, or insecticides. mdpi.comgoogle.com

Table 2: Examples of Thiophene-Containing Agrochemicals

The butanoic acid moiety of the title compound is significant when considering potential mechanisms of agrochemical action. Organic acids, including butyric (butanoic) acid and its derivatives, are known to possess antimicrobial properties. nih.gov Butyric acid can inhibit the growth of various Gram-negative and Gram-positive bacteria. nih.gov The use of butyric acid and its derivatives is considered an alternative tactic in animal farming to combat antibiotic resistance, and these principles can be extended to plant pathology. nih.gov These compounds can induce the expression of antimicrobial peptides, which are part of the first line of defense in organisms against a wide range of microorganisms. researchgate.net Therefore, the carboxylic acid group in this compound could be a key functional group for potential antimicrobial action against plant pathogens.

Utility in Materials Science and Polymer Chemistry

Thiophene-based π-conjugated organic molecules and polymers are a major focus of current research in materials science due to their potential use as organic semiconductors. nih.govspringerprofessional.deresearchgate.net These materials are promising for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govspringerprofessional.de The electronic properties of these materials are highly dependent on their chemical structure and intermolecular interactions. researchgate.net

The thiophene ring in this compound provides the core π-conjugated system necessary for semiconducting properties. The butanoic acid functional group offers a route to incorporate this molecule into polymers through condensation polymerization. Alternatively, the carboxylic acid can be used to modify surfaces or to tune the solubility and processing characteristics of the material. Fused thiophene structures, in particular, have shown a significant increase in charge carrier mobility due to their planar structure and strong intermolecular S···S interactions. mdpi.com While this compound does not have a fused ring system, it can serve as a building block for creating more complex, conjugated architectures for use in advanced electronic materials. mdpi.comntu.edu.tw

Precursor for Functional Polymers or Coatings

The structure of this compound contains key functional groups that enable its use as a monomer for the synthesis of functional polymers and coatings. The thiophene ring can undergo electropolymerization or various metal-catalyzed cross-coupling reactions to form a conjugated polythiophene backbone. cmu.edupkusz.edu.cn The presence of the butanoic acid side chain offers several advantages for creating polymers with tailored properties.

The carboxylic acid group can be leveraged in several ways. It can be deprotonated to form a carboxylate salt, which would enhance the polymer's solubility in polar solvents, including water. This is a significant advantage for creating environmentally friendly processing methods for conductive polymers. Additionally, the carboxylic acid functionality can serve as a reactive handle for post-polymerization modification, allowing for the grafting of other functional molecules to the polymer backbone. cmu.edu This could be used to introduce specific properties, such as biocompatibility or sensor capabilities.

The amide linkage within the side chain introduces the potential for hydrogen bonding. In a resulting polymer, these intermolecular hydrogen bonds could promote self-assembly into well-ordered structures, which is often beneficial for charge transport in organic electronic devices. researchgate.net The flexibility of the butanoic acid chain also plays a role in influencing the morphology and processability of the polymer.

The potential applications for polymers derived from this compound are diverse. As a coating, the polymer could provide antistatic or conductive properties to a surface. The carboxylic acid groups could also enhance adhesion to various substrates. Furthermore, the ability to functionalize the polymer could lead to the development of smart coatings that respond to environmental stimuli.

Table 1: Potential Polymerization Pathways and Functionalization of Poly(this compound)

Polymerization MethodPotential Side Chain ModificationResulting Polymer CharacteristicsPotential Applications
ElectropolymerizationDeprotonation of carboxylic acidWater-soluble, conductiveAntistatic coatings, sensors
Metal-Catalyzed Cross-CouplingEsterification of carboxylic acidImproved solubility in organic solventsOrganic electronics
Post-polymerization amidationGrafting of functional moleculesTailored surface propertiesBiocompatible coatings, smart surfaces

Role in the Development of Advanced Organic Materials

Beyond simple polymers and coatings, this compound has the potential to be a building block for more complex and advanced organic materials. The combination of a conjugated thiophene unit and a functional side chain is a key design element in many modern organic electronic materials. researchgate.netacs.org

The side chain of a conjugated polymer has a profound impact on its electronic and physical properties. acs.orgmdpi.com In the case of a polymer derived from this compound, the side chain could influence the polymer's band gap, charge carrier mobility, and solid-state packing. The polarity introduced by the amide and carboxylic acid groups could affect the morphology of thin films, which is a critical factor for the performance of devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

For instance, the ability of the carboxylic acid groups to participate in hydrogen bonding could be exploited to direct the self-assembly of the polymer chains into highly ordered domains, potentially enhancing charge transport. researchgate.net The presence of the amide group could also contribute to this ordering. The interplay between the conjugated backbone and the polar side chains could also lead to interesting optoelectronic properties, such as solvatochromism or specific ion-sensing capabilities.

Furthermore, the carboxylic acid functionality opens the door to the creation of hybrid materials. For example, the polymer could be grafted onto inorganic nanoparticles to create organic-inorganic hybrid composites with combined properties. It could also be used to create block copolymers with distinct hydrophobic and hydrophilic segments, leading to self-assembly into complex nanostructures.

Table 2: Potential Influence of the this compound Side Chain on the Properties of Advanced Organic Materials

PropertyInfluence of Side ChainPotential Advantage
Solubility Carboxylic acid allows for solubility in polar solvents.Enables solution processing and use in biological applications.
Morphology Hydrogen bonding from amide and carboxylic acid can induce self-assembly.Improved charge transport in electronic devices. researchgate.net
Electronic Properties The polar side chain can influence the polymer's energy levels.Tuning of the electronic properties for specific applications. acs.org
Functionality Carboxylic acid provides a site for post-polymerization modification.Creation of materials with specific sensing or biocompatible properties. cmu.edu

Conclusions and Future Research Directions

Synthesis and Functional Characterization of 4-(Thiophen-2-ylformamido)butanoic Acid: Key Discoveries

Direct synthesis and detailed functional characterization of this compound are not extensively reported in publicly available literature. However, based on established chemical principles, its synthesis would likely involve the formation of an amide bond between thiophene-2-carboxylic acid and 4-aminobutanoic acid. This reaction could be achieved through various standard coupling methods.

In terms of functional characteristics, the thiophene (B33073) moiety is a well-known pharmacophore, a structural feature of a molecule that is responsible for its pharmacological or biological interactions. Thiophene-containing compounds have been investigated for a wide range of biological activities. For instance, various thiophene-2-carboxamide derivatives have demonstrated potential as antioxidant and antibacterial agents. nih.gov Furthermore, some thiophene carboxamides have been synthesized and evaluated for their anticancer activity, showing promise as biomimetics of established anticancer drugs. mdpi.com

The butanoic acid component, a short-chain fatty acid, also has biological relevance. Derivatives of butanoic acid are known to play roles in cellular processes and have been explored for their therapeutic potential, including in the treatment of colorectal cancer. nih.gov The combination of these two moieties in this compound suggests that it could possess interesting biological properties worthy of investigation.

Identification of Unexplored Research Avenues and Methodological Advancements

The scarcity of specific data on this compound presents a landscape ripe with unexplored research avenues. A primary focus should be on its synthesis and the systematic evaluation of its biological activities.

Unexplored Research Avenues:

Biological Screening: A comprehensive screening of the compound's activity against various biological targets is a critical first step. This could include assays for anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, building upon the known activities of related thiophene carboxamides. nih.govmdpi.comnih.govmdpi.com

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a library of analogues of this compound would be invaluable. Modifications to both the thiophene ring and the butanoic acid chain would help to elucidate the structural requirements for any observed biological activity.

Mechanism of Action Studies: Should any significant biological activity be identified, subsequent research should focus on understanding its molecular mechanism of action.

Methodological Advancements:

Green Synthesis Approaches: Future synthetic strategies should prioritize sustainable and environmentally friendly methods. This could involve the use of enzymatic catalysis for amide bond formation, which offers a greener alternative to traditional chemical methods that often rely on toxic reagents. nih.gov

Computational Modeling: In silico studies, such as molecular docking and density functional theory (DFT) calculations, can be employed to predict the compound's interactions with biological targets and to guide the design of more potent analogues. bohrium.combiointerfaceresearch.com

Challenges and Limitations in Comprehensive Characterization and Application Development

Despite its potential, the comprehensive characterization and development of this compound are not without challenges.

Limited Existing Data: The primary hurdle is the current lack of foundational research on this specific molecule. Establishing its synthesis, purification, and basic physicochemical properties will be the initial, necessary steps.

Potential for Poor Pharmacokinetics: Like many small molecules, it may face challenges related to absorption, distribution, metabolism, and excretion (ADME) in biological systems. The short half-life of butanoic acid, for example, can limit its therapeutic efficacy. nih.gov

Scalability of Synthesis: Developing a cost-effective and scalable synthetic route will be crucial for any potential future applications.

Overcoming these limitations will require a dedicated and systematic research effort, beginning with fundamental chemical synthesis and characterization, followed by a thorough biological evaluation.

Broader Implications for Drug Discovery, Chemical Biology, and Sustainable Chemistry

The study of this compound, and compounds like it, holds broader implications for several scientific disciplines.

Drug Discovery: As a molecule containing a privileged thiophene scaffold, it represents a potential starting point for the development of new therapeutic agents. The exploration of its biological activities could uncover novel drug leads for a variety of diseases. mdpi.com

Chemical Biology: This compound can serve as a tool to probe biological processes. Its interactions with specific cellular targets could provide valuable insights into complex biological pathways.

Sustainable Chemistry: The synthesis of this and related compounds provides an opportunity to apply and advance the principles of green chemistry. Developing biocatalytic and other sustainable methods for amide bond formation contributes to the broader goal of creating more environmentally benign chemical processes. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(Thiophen-2-ylformamido)butanoic acid, and how can yield be optimized?

  • Methodology : Synthesis typically involves coupling thiophene-2-carboxylic acid derivatives with aminobutanoic acid precursors. A reflux setup in polar aprotic solvents like dimethylformamide (DMF) under inert atmosphere is common. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves yield and purity. Intermediate characterization by TLC and mass spectrometry ensures reaction progress .
  • Optimization : Adjusting stoichiometry (e.g., 1.2 equivalents of activating agents like EDC/HOBt) and reaction time (12–24 hours) minimizes side products. Temperature control (60–80°C) balances reactivity and decomposition risks.

Q. Which analytical techniques are critical for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm structural integrity, with thiophene protons appearing as distinct multiplet signals (δ 6.8–7.5 ppm).
  • IR Spectroscopy : Stretching vibrations for amide (1650–1680 cm1^{-1}) and carboxylic acid (2500–3300 cm1^{-1}) groups validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 212.0584 for C9_9H9_9NO3_3S).
    • Cross-Validation : Compare data with literature values for analogous thiophene-containing amides .

Q. How should this compound be stored to ensure stability?

  • Storage : Store in airtight containers under nitrogen at –20°C to prevent hydrolysis of the amide bond. Desiccants (e.g., silica gel) mitigate moisture absorption, which can degrade carboxylic acid groups. Avoid prolonged exposure to light due to thiophene’s photosensitivity .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data for thiophene-amide derivatives?

  • Approach :

Reproducibility Checks : Replicate experiments under controlled conditions (e.g., anhydrous solvents, standardized reagent batches).

Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to compare reaction pathways and identify steric/electronic effects from the thiophene ring.

In Situ Monitoring : Employ techniques like FT-IR or Raman spectroscopy to track intermediate formation during reactions .

Q. How does the thiophene moiety influence the compound’s electronic properties and biological interactions?

  • Electronic Effects : The thiophene ring’s electron-rich π-system enhances conjugation with the amide group, altering dipole moments and solubility. Cyclic voltammetry reveals redox activity (e.g., oxidation peaks at ~1.2 V vs. Ag/AgCl).
  • Biological Relevance : Thiophene derivatives often exhibit enhanced binding to hydrophobic enzyme pockets. Molecular docking studies (AutoDock Vina) can predict interactions with targets like kinases or GPCRs .

Q. What advanced purification methods are suitable for isolating trace impurities in this compound?

  • Techniques :

  • Preparative HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to separate polar byproducts.
  • Crystallography : Single-crystal X-ray diffraction confirms molecular geometry and identifies stereochemical impurities .

Q. How can researchers design experiments to study degradation pathways under physiological conditions?

  • Protocol :

Simulated Biological Media : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C.

LC-MS Analysis : Monitor degradation products hourly; identify hydrolyzed fragments (e.g., thiophene-2-carboxylic acid).

Kinetic Studies : Plot degradation rates to calculate half-life and activation energy using Arrhenius equations .

Methodological Considerations for Data Interpretation

Q. How should researchers address discrepancies in NMR data between synthesized batches?

  • Troubleshooting :

  • Solvent Effects : Ensure consistent deuterated solvents (e.g., DMSO-d6_6) and concentration.
  • Dynamic Exchange : Variable temperature NMR (VT-NMR) can detect conformational changes (e.g., amide bond rotation).
  • Paramagnetic Impurities : Chelate metal contaminants with EDTA washes .

Q. What statistical methods are appropriate for analyzing dose-response data in biological assays?

  • Analysis :

  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using GraphPad Prism.
  • Error Propagation : Report confidence intervals (95% CI) for IC50_{50} values.
  • ANOVA : Compare multiple batches to assess synthesis reproducibility .

Retrosynthesis Analysis

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Reactant of Route 1
4-(Thiophen-2-ylformamido)butanoic acid
Reactant of Route 2
Reactant of Route 2
4-(Thiophen-2-ylformamido)butanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.